Defined Molecular Identity and Mass Contrasts with Extended HIV-1 Protease Substrate
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (Ac-SQNY-OH) exhibits a molecular weight of 552.53 g/mol (C23H32N6O10), which is substantially lower than the commonly used heptapeptide HIV-1 protease substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2), which has a molecular weight of 846.9 g/mol (C38H58N10O12) . This difference of 294.37 g/mol directly reflects the absence of the C-terminal Pro-Val-Val-NH2 tripeptide extension. This molecular distinction is critical for applications requiring the smaller, defined product of protease cleavage, such as mass spectrometry-based quantification of enzymatic activity or use as a calibrant in HPLC analyses where the larger substrate would co-elute or interfere with detection .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 552.53 |
| Comparator Or Baseline | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (846.9) |
| Quantified Difference | 294.37 (34.8% lower) |
| Conditions | Calculated from molecular formula; validated by MS |
Why This Matters
Procurement of the correct molecular weight species is essential for ensuring accurate mass balance in kinetic assays and for preventing spectral overlap in analytical detection methods.
